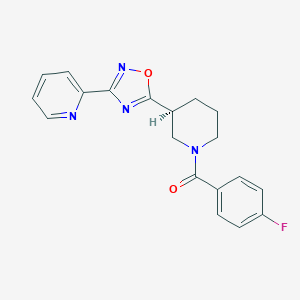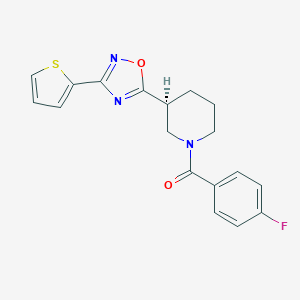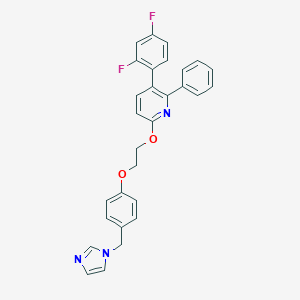
PPA-250
Descripción general
Descripción
PPA-250, also known as polyphthalamide, is a high-performance semi-crystalline engineering polymer. It is part of the polyamide family and is known for its excellent mechanical properties, high thermal stability, and resistance to chemicals. These characteristics make it suitable for a wide range of applications, particularly in demanding environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Polyphthalamide is synthesized through the polycondensation of terephthalic acid with aliphatic diamines. The reaction typically occurs at high temperatures (around 280-300°C) and under an inert atmosphere to prevent oxidation. The process involves the removal of water as a byproduct, which is facilitated by applying a vacuum or using a nitrogen sweep.
Industrial Production Methods
In industrial settings, polyphthalamide is produced using continuous polymerization processes. The raw materials are fed into a reactor, where they undergo polycondensation. The resulting polymer is then extruded, cooled, and pelletized. These pellets can be further processed into various shapes and forms through injection molding, extrusion, or other techniques.
Análisis De Reacciones Químicas
Types of Reactions
Polyphthalamide undergoes several types of chemical reactions, including:
Oxidation: Polyphthalamide can be oxidized under harsh conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Polyphthalamide can undergo substitution reactions, particularly at the amide groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid are used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the polymer chain.
Aplicaciones Científicas De Investigación
Polyphthalamide has a wide range of scientific research applications, including:
Chemistry: Used as a matrix material for composite materials due to its excellent mechanical properties and thermal stability.
Biology: Employed in the development of biomedical devices and implants because of its biocompatibility.
Medicine: Utilized in drug delivery systems and as a material for medical instruments.
Industry: Widely used in the automotive, electrical, and electronics industries for components that require high strength and thermal resistance.
Mecanismo De Acción
The mechanism by which polyphthalamide exerts its effects is primarily through its physical and chemical properties. Its high thermal stability and resistance to chemicals make it suitable for use in harsh environments. The polymer’s mechanical strength is due to the strong intermolecular forces between the polymer chains, which are enhanced by the presence of aromatic rings in the backbone.
Comparación Con Compuestos Similares
Polyphthalamide is often compared with other high-performance polymers such as polyamide 6,6 and polyetheretherketone. While polyamide 6,6 has good mechanical properties, it lacks the thermal stability of polyphthalamide. Polyetheretherketone, on the other hand, has excellent thermal and chemical resistance but is more expensive. Polyphthalamide offers a balance of properties, making it a cost-effective alternative for many applications.
List of Similar Compounds
- Polyamide 6,6
- Polyetheretherketone
- Polycarbonate
- Polyphenylene sulfide
Polyphthalamide stands out due to its unique combination of mechanical strength, thermal stability, and chemical resistance, making it a versatile material for various high-performance applications.
Propiedades
Número CAS |
385413-62-7 |
|---|---|
Fórmula molecular |
C29H23F2N3O2 |
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
3-(2,4-difluorophenyl)-6-[2-[4-(imidazol-1-ylmethyl)phenoxy]ethoxy]-2-phenylpyridine |
InChI |
InChI=1S/C29H23F2N3O2/c30-23-8-11-25(27(31)18-23)26-12-13-28(33-29(26)22-4-2-1-3-5-22)36-17-16-35-24-9-6-21(7-10-24)19-34-15-14-32-20-34/h1-15,18,20H,16-17,19H2 |
Clave InChI |
BMSLEFJNHPVCLR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)OCCOC3=CC=C(C=C3)CN4C=CN=C4)C5=C(C=C(C=C5)F)F |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CC(=N2)OCCOC3=CC=C(C=C3)CN4C=CN=C4)C5=C(C=C(C=C5)F)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-(2,4-difluorophenyl)-6-(2-(4-(1H-imidazol-1-ylmethyl)phenoxy)ethoxy)-2-phenylpyridine PA250 PPA 250 PPA-250 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-Methylphenyl)sulfonyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B540039.png)
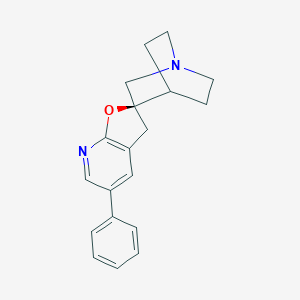
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride](/img/structure/B540628.png)
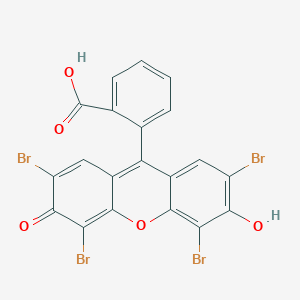
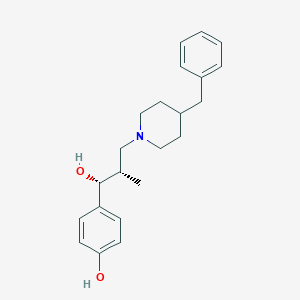
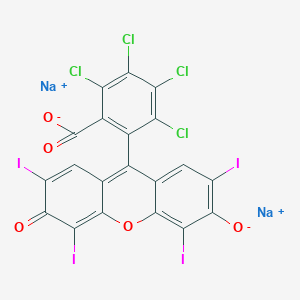
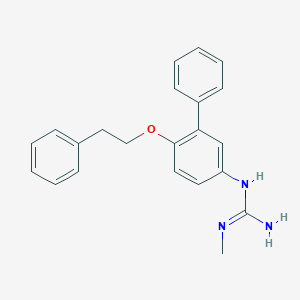
![(2S,4R)-1-Acetyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-benzothiazolylcarbonyl)butyl]-4-hydroxy-2-pyrrolidinecarboxamide](/img/structure/B542111.png)
![N-(furan-2-ylmethyl)-2-[3-[(E)-[1-(furan-2-ylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetamide](/img/structure/B542145.png)
![(6E)-6-[(2E)-2-(1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B542153.png)
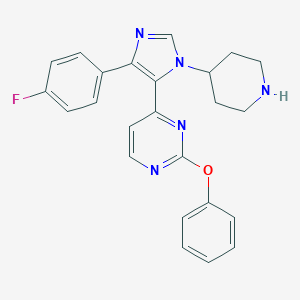
![7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B542633.png)
